Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-
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Overview
Description
Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- is a complex organic compound that belongs to the guanidine family This compound is characterized by the presence of a cyano group, an isopropyl group, and a pyridinyl group attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out using various methods such as:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.
Scientific Research Applications
Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- include other guanidine derivatives and cyanoacetamide derivatives. Some examples are:
Uniqueness
The uniqueness of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHNOAUGSNXENE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(NC#N)NC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985882 |
Source
|
Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67026-34-0 |
Source
|
Record name | Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067026340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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